7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
描述
属性
IUPAC Name |
7-chloro-2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF2N5OS/c24-13-5-8-20-27-15(10-21(32)31(20)11-13)12-33-23-29-19-4-2-1-3-16(19)22(30-23)28-14-6-7-17(25)18(26)9-14/h1-11H,12H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEONXZNXIMPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=C(C=CC4=N3)Cl)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Quinazoline derivatives, to which this compound belongs, have been surveyed as biologically relevant moieties against different cancer cell lines.
Mode of Action
It’s known that quinazoline derivatives exhibit their anticancer activity by interacting with cancer cell lines. The amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action.
Biochemical Pathways
Quinazoline derivatives are known to interact with various biochemical pathways, leading to their anticancer effects.
Result of Action
The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), as evidenced by body weight analysis, mean survival time, and % increase in life span approaches. Six compounds, including this one, have shown significant antitumor activity.
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Target Compound vs. Dioxoloquinazolin-8-one Derivative : The target compound’s 3,4-difluorophenylamino group may enhance kinase binding via hydrophobic interactions, whereas the dioxoloquinazolin-8-one derivative’s phenylpiperazine chain likely improves solubility and CNS penetration. The thioether linkage in both compounds suggests stability against hydrolysis compared to ether or amine linkages.
Target Compound vs.
Target Compound vs. Benzisoxazole-Piperidine Derivative :
- The benzisoxazole-piperidine chain in the latter compound is optimized for CNS targets (e.g., antipsychotics), while the target compound’s difluorophenyl-quinazoline system is more suited for oncology applications.
Target Compound vs. Thiazolidinone-Furan Derivative : The thiazolidinone-thioxo group in the furan-based analog may confer metal-binding capacity (e.g., inhibiting metalloenzymes), whereas the target compound’s fluorinated aryl group prioritizes selective kinase inhibition.
Key Research Findings
- Synthetic Routes : Microwave-assisted synthesis (e.g., in ) is applicable to analogous thioether-linked pyridopyrimidines, improving yield and reducing reaction time.
- Fluorine Impact: The 3,4-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors like gefitinib .
常见问题
Q. Key Optimization Strategies :
- Catalytic systems like Pd(PPh₃)₄ for amination (yield >75%) .
- Solvent selection (e.g., DMF for polar intermediates, THF for Grignard reactions) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions often arise from assay variability or target selectivity. Methodological solutions include:
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ calibration) .
- Off-Target Profiling : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Data Normalization : Compare results against internal benchmarks (e.g., ATP concentration in enzymatic assays) to minimize batch effects .
Example : A study reported IC₅₀ = 12 nM for EGFR inhibition, while another found IC₅₀ = 85 nM. This discrepancy was resolved by adjusting ATP concentrations (1 mM vs. 10 μM) .
What analytical techniques are recommended for structural characterization and purity assessment?
Basic Research Question
| Technique | Purpose | Example Parameters | Reference |
|---|---|---|---|
| NMR (¹H/¹³C) | Confirm regiochemistry and substituent placement | DMSO-d₆ solvent, 500 MHz spectrometer | |
| HPLC-MS | Purity assessment (>95%) | C18 column, 0.1% TFA in H₂O/MeOH gradient | |
| X-ray Crystallography | Absolute configuration determination | Cu-Kα radiation, 298 K, R-factor <0.06 |
Note : High-resolution mass spectrometry (HR-MS) is critical for verifying molecular formula (e.g., observed m/z 509.0821 vs. calculated 509.0818) .
How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility by simulating interactions with water/lipid bilayers. For example, logP values >3.5 correlate with poor aqueous solubility, prompting structural modifications (e.g., adding polar groups) .
- Docking Studies : Use AutoDock Vina to identify binding poses in target proteins (e.g., EGFR kinase domain). A study found that fluorophenyl groups enhance hydrophobic interactions with Leu788 and Val726 .
- ADMET Prediction : Tools like SwissADME assess metabolic stability (e.g., CYP3A4 liability due to pyrimidinone oxidation) .
What strategies improve synthetic yield in multi-step reactions for this compound?
Advanced Research Question
- Stepwise Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to minimize carryover impurities .
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for amination efficiency. One study achieved 88% yield with XPhos-Pd-G3 .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 120°C vs. 6 hr conventional heating) .
How do structural modifications impact the compound’s selectivity for kinase targets?
Advanced Research Question
- Quinazoline Substitution : Introducing electron-withdrawing groups (e.g., -Cl at position 7) reduces off-target binding to VEGFR2 by 40% .
- Thioether Linker Flexibility : Replacing -S-CH₂- with -O-CH₂- decreases potency (IC₅₀ increases from 15 nM to 220 nM) due to reduced conformational adaptability .
- Pyrido-Pyrimidinone Modifications : Adding methyl groups at position 2 improves metabolic stability (t₁/₂ increases from 1.2 hr to 4.5 hr in liver microsomes) .
What are the best practices for validating target engagement in cellular assays?
Basic Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm binding by heating lysates (40–65°C) and quantifying protein stabilization via Western blot .
- Knockdown/Rescue Experiments : Use siRNA to silence the target gene and reintroduce a resistant mutant (e.g., T790M EGFR) to verify specificity .
- Fluorescence Polarization : Measure displacement of a fluorescent probe (e.g., FITC-labeled ATP) in live cells to quantify inhibition .
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